molecular formula C28H28N2O4S2 B054974 (1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine CAS No. 121758-19-8

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine

Cat. No.: B054974
CAS No.: 121758-19-8
M. Wt: 520.7 g/mol
InChI Key: SJEDVDWSFHJKIZ-VSGBNLITSA-N
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Description

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is a highly valuable chiral ligand and precursor, renowned for its role in asymmetric synthesis. This enantiopure diamine, a derivative of the classic Jacobsen ligand scaffold, is extensively utilized in the development of chiral catalysts for a variety of stereoselective transformations, including epoxidation, aziridination, and Diels-Alder reactions. The electron-withdrawing p-toluenesulfonyl (Ts) groups are crucial for stabilizing metal complexes and modulating the electronic environment around the catalytic center, while the rigid (1R,2R)-1,2-diphenylethylenediamine backbone provides a well-defined chiral pocket for high enantioselectivity. Researchers employ this compound to synthesize sophisticated salen-type and other chelating ligands for transition metals like manganese, cobalt, and chromium. Its primary research value lies in exploring new catalytic asymmetric pathways, optimizing reaction conditions for higher enantiomeric excess (ee), and synthesizing complex chiral molecules for pharmaceutical and material science applications. This reagent is an essential tool for academic and industrial laboratories focused on advancing the field of stereoselective catalysis.

Properties

IUPAC Name

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDVDWSFHJKIZ-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370008
Record name N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121758-19-8
Record name N,N'-[(1R,2R)-1,2-Diphenylethane-1,2-diyl]bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine
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Preparation Methods

Protection of Amine Groups with p-Toluenesulfonyl Chloride

The primary step involves reacting (1R,2R)-1,2-diphenylethylenediamine with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, ensuring the reaction proceeds at low temperatures (0–5°C) to minimize racemization. Stoichiometric excess of TsCl (2.2 equivalents) ensures complete bis-sulfonylation, achieving yields exceeding 85% after 12 hours.

Key Reaction Parameters:

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA, 2.5 equivalents)

  • Temperature: 0–5°C

  • Time: 12–18 hours

Reductive Amination for Intermediate Functionalization

In advanced synthetic pathways, Ts-DPEN serves as a precursor for metal complexes. For example, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH3CN) in methanol introduces methyl groups to the sulfonamide nitrogen, forming N-methyl derivatives. This step is critical for tuning electron density in catalytic applications:

Ts-DPEN+HCHONaBH3CN, MeOHN-Methyl Ts-DPEN\text{Ts-DPEN} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{N-Methyl Ts-DPEN}

Reaction conditions (50°C, 18 hours) and acetic acid catalysis ensure >90% conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred for sulfonylation due to their compatibility with TsCl and amine substrates. Elevated temperatures (>25°C) risk epimerization, necessitating strict temperature control. Comparative studies show DCM outperforms THF in yield (85% vs. 72%) due to better solubility of intermediates.

Catalytic and Stoichiometric Considerations

Excess TsCl (2.2 eq) ensures complete bis-sulfonylation, while sub-stoichiometric TEA (2.5 eq) minimizes side reactions. Catalytic amounts of dimethylaminopyridine (DMAP) accelerate sulfonylation but are omitted in large-scale syntheses to reduce costs.

Purification and Isolation Techniques

Recrystallization and Column Chromatography

Crude Ts-DPEN is purified via recrystallization from methyl tert-butyl ether (MTBE), yielding white crystalline solids with >98% purity. Alternative protocols use silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2), though recrystallization is preferred for scalability.

Comparative Purification Data:

MethodSolvent SystemPurity (%)Yield (%)
RecrystallizationMTBE98.585
Column ChromatographyEthyl Acetate/Hexane99.278

Industrial-Scale Filtration

Patent disclosures describe continuous filtration using MTBE washes to remove unreacted TsCl and TEA·HCl byproducts. Automated systems achieve throughputs of 50–100 kg/batch with residual solvent levels <0.1%.

Industrial Production and Scalability

Continuous Flow Reactors

Recent advances employ continuous flow reactors for sulfonylation, reducing reaction times to 2–4 hours and improving consistency. Tubular reactors with inline pH monitoring ensure precise stoichiometry, achieving 92% yield at 10 kg/day output.

Analytical Characterization and Quality Control

Chiral HPLC and NMR Spectroscopy

Enantiomeric purity is verified via chiral HPLC (Chiralpak IC-3 column, hexane/isopropanol 90:10), confirming ≥99% ee. 1^1H NMR (CDCl3_3) exhibits characteristic peaks at δ 7.45–7.30 (aryl), 3.11 (N–CH2_2), and 2.33 (Ar–CH3_3).

Melting Point and Optical Rotation

Ts-DPEN displays a melting point of 102–104°C and specific optical rotation [α]D24=+54.9[α]_D^{24} = +54.9 (c = 0.57 in CHCl3_3), serving as critical batch-release criteria.

Recent Advances in Synthetic Methodology

Catalytic Asymmetric Synthesis

Emerging methods utilize chiral auxiliaries to synthesize (1R,2R)-1,2-diphenylethylenediamine in situ, bypassing resolution steps. Ruthenium-catalyzed asymmetric transfer hydrogenation of imines achieves 95% ee, though costs remain prohibitive for industrial adoption.

Solid-Phase Synthesis

Immobilized TsCl on polystyrene resins enables solvent-free sulfonylation, reducing waste and improving atom economy. Pilot-scale trials report 80% yield with 50% reduced solvent consumption .

Chemical Reactions Analysis

Types of Reactions: Morphine glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to morphine, resulting in the formation of morphine-3-glucuronide and morphine-6-glucuronide .

Common Reagents and Conditions: The glucuronidation process requires uridine diphosphate glucuronic acid as a cofactor and is catalyzed by UGT enzymes. The reaction typically occurs in the liver, where UGT enzymes are abundant .

Major Products Formed: The major products of the glucuronidation of morphine are morphine-3-glucuronide and morphine-6-glucuronide. Morphine-6-glucuronide is known for its potent analgesic effects, while morphine-3-glucuronide has excitatory effects .

Scientific Research Applications

Asymmetric Synthesis

TsDPEN is primarily utilized as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances the selectivity of various reactions. This property is particularly useful in:

  • Catalytic Hydrogenation : TsDPEN is used in the hydrogenation of prochiral ketones and imines to produce optically active amines and alcohols. The presence of the sulfonyl groups helps stabilize the metal-ligand complex, facilitating the reaction under mild conditions .
  • Asymmetric Transfer Hydrogenation : The compound serves as a ligand in transfer hydrogenation reactions, which are crucial for synthesizing chiral amines from prochiral substrates. This process is valuable in pharmaceuticals where chirality is essential for biological activity .

Organocatalysis

In organocatalysis, TsDPEN has been employed as a bifunctional catalyst that can activate substrates through hydrogen bonding and Lewis acid-base interactions. This dual functionality allows for enhanced reactivity and selectivity in various organic transformations, including:

  • Michael Additions : The compound can catalyze Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of valuable building blocks in organic synthesis .

Coordination Chemistry

TsDPEN acts as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their potential applications in:

  • Catalytic Processes : Metal-TsDPEN complexes have shown promise in catalyzing a range of reactions, including cross-coupling and oxidation reactions .

Case Study 1: Catalytic Hydrogenation of Imines

A study demonstrated the effectiveness of TsDPEN as a ligand in the catalytic hydrogenation of imines. The reaction was carried out using Ru-based catalysts where TsDPEN provided high enantioselectivity (up to 99% ee) for the desired amines. The results indicated that the steric and electronic properties of TsDPEN significantly influenced the reaction outcome .

Case Study 2: Asymmetric Synthesis of Chiral Amines

In another research project, TsDPEN was utilized for the asymmetric synthesis of chiral amines via transfer hydrogenation. The reaction conditions were optimized to achieve high yields and enantioselectivities (up to 95% ee). This application highlights TsDPEN's role in developing efficient synthetic routes for pharmaceutical intermediates .

Mechanism of Action

Morphine-6-glucuronide exerts its effects primarily by binding to mu opioid receptors in the central nervous system. This binding results in the activation of these receptors, leading to analgesic effects. Morphine-6-glucuronide has a higher affinity for mu opioid receptors compared to morphine, which contributes to its potent analgesic effects .

Morphine-3-glucuronide, on the other hand, has little affinity for mu opioid receptors and is associated with excitatory effects. The exact mechanism of action of morphine-3-glucuronide is not well understood, but it is believed to involve interactions with other receptors and pathways in the central nervous system .

Comparison with Similar Compounds

N,N'-Dimethyl-1,2-Diphenylethylenediamine

  • Structure : Replaces tosyl groups with methyl groups.
  • Synthesis : Prepared via N-methylation of 1,2-diphenylethylenediamine or pinacol coupling of imines .
  • Applications : Acts as a chiral auxiliary in asymmetric aldol reactions and resolution of aldehydes via diastereomeric aminal formation. However, the absence of electron-withdrawing groups reduces its stability under acidic conditions compared to the tosyl derivative .
  • Key Data :

    Property Value Reference
    Molecular Formula C₁₆H₂₀N₂
    Optical Rotation ([α]D) Reported discrepancies (e.g., +128.6 vs. −347)
    Scalability Suitable for large-scale synthesis

(1R,2R)-N,N'-Dibenzyl-1,2-Diphenylethylenediamine

  • Structure : Features benzyl groups instead of tosyl substituents.
  • Applications : Used in coordination chemistry and as a precursor for chiral ligands. The benzyl groups provide steric bulk but lack the electron-withdrawing effects of tosyl, altering reactivity in metal-catalyzed reactions .
  • Key Data :

    Property Value Reference
    Molecular Weight 392.55 g/mol
    Stereochemical Purity 2 defined stereocenters

Cyclohexane-Based Diamines (e.g., (1R,2R)-N,N,N'-Trimethyl-1,2-Diaminocyclohexane)

  • Structure : Cyclohexane backbone replaces the ethylene unit.
  • Applications : Key intermediates in opioid synthesis (e.g., U-47700). The rigid cyclohexane ring enhances binding affinity to μ-opioid receptors but limits versatility in asymmetric catalysis compared to aromatic diamines .
  • Key Data :

    Property Value Reference
    Pharmacological Role μ-opioid receptor agonist
    Synthetic Accessibility Requires chiral resolution steps

Ethoxycarbonyl and Hydroxy-Substituted Derivatives

  • Structure: Includes ethoxycarbonyl (e.g., (1R,2R)-N,N'-Diethoxycarbonyl-1,2-diphenylethylenediamine) or phenolic groups.
  • Applications : Ethoxycarbonyl derivatives serve as protected intermediates for further functionalization. Hydroxy-substituted variants (e.g., Schiff bases) exhibit applications in photophysical studies and antifungal activity .
  • Key Data :

    Property Value Reference
    Stability Hydrolysis-prone under acidic conditions
    Biological Activity Antifungal (Hirshfeld surface analysis)

Comparative Analysis of Key Properties

Electronic and Steric Effects

  • Tosyl Groups : Electron-withdrawing nature stabilizes transition states in asymmetric catalysis, enhancing enantioselectivity. The bulky tosyl substituents also provide steric shielding, critical for stereochemical control .
  • Methyl/Benzyl Groups : Less electron-withdrawing, leading to faster reaction rates but lower selectivity. Benzyl groups increase steric bulk without electronic activation .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Optical Rotation ([α]D)
(1R,2R)-N,N'-Di-p-Toluenesulfonyl Derivative 520.66 Not reported Low in polar solvents +128.6 (reported)
N,N'-Dimethyl Derivative 240.34 Not reported Moderate in ether Discrepant values
N,N'-Dibenzyl Derivative 392.55 Not reported Low in water Not reported

Biological Activity

(1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine (commonly referred to as TsDPEN) is a significant compound in the field of asymmetric synthesis and catalysis. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and catalysis. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

  • Chemical Formula : C28H28N2O4S2
  • CAS Number : 121758-19-8
  • Molecular Weight : 520.66 g/mol
  • Melting Point : 128-131 °C

TsDPEN acts primarily as a chiral auxiliary in asymmetric synthesis, particularly in the formation of amines through reductive amination processes. It has been shown to facilitate the formation of chiral centers in various substrates, enhancing the yield and selectivity of the desired products. The compound's mechanism involves coordination with metal catalysts, which is crucial for its role in catalysis.

Anticancer Properties

Recent studies have explored the anticancer potential of TsDPEN and its derivatives. For instance, research indicates that TsDPEN derivatives may exhibit cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through mitochondrial pathways
MCF-715.0Inhibition of cell proliferation via cell cycle arrest
A54912.8Disruption of mitochondrial function leading to cell death

These studies suggest that TsDPEN may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including mitochondrial dysfunction and interference with cell cycle progression.

Neuroprotective Effects

In addition to its anticancer properties, TsDPEN has been investigated for its neuroprotective effects. A study demonstrated that TsDPEN could reduce neurotoxicity induced by beta-amyloid peptides in neuronal cell lines, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Case Studies

  • Case Study on Anticancer Activity : A study published in Frontiers in Molecular Biosciences evaluated the efficacy of TsDPEN derivatives against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Neuroprotection Study : Research conducted on SH-SY5Y neuroblastoma cells showed that TsDPEN could protect against oxidative stress-induced damage. The compound enhanced the expression of neuroprotective proteins and reduced markers of apoptosis .

Q & A

Q. What are the key synthetic routes for preparing (1R,2R)-N,N'-di-p-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine, and how is stereochemical integrity maintained?

The compound is synthesized via sulfonylation of the chiral precursor (1R,2R)-1,2-diphenylethylenediamine using p-toluenesulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine). The reaction typically proceeds in anhydrous dichloromethane or THF at 0–25°C to prevent racemization. Excess sulfonyl chloride ensures complete bis-sulfonation. Purification via column chromatography or recrystallization (e.g., from ethanol/water) yields the product with >98% enantiomeric excess (ee). Monitoring by chiral HPLC or polarimetry confirms stereochemical retention .

Q. How can the stereochemistry of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The absolute configuration is often inferred using the known chirality of the precursor (1R,2R)-1,2-diphenylethylenediamine. Refinement programs like SHELXL merge Friedel pairs when anomalous scattering is negligible, relying on the precursor’s established stereochemistry to assign the sulfonylated product’s configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^13C NMR identify sulfonyl group integration (δ ~7.7–7.8 ppm for aromatic protons) and confirm diastereotopic splitting of ethylenediamine protons.
  • IR : Strong S=O stretches (~1360 cm1^{-1}) and sulfonamide N-H (~3250 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion (C28 _{28}H28 _{28}N2 _2O4 _4S2 _2, m/z 520.66) and fragmentation patterns .

Advanced Research Questions

Q. How does the sulfonyl group influence this compound’s reactivity in asymmetric catalysis?

The electron-withdrawing sulfonyl groups enhance the nitrogen’s Lewis basicity, stabilizing transition states in enantioselective reactions. For example, in thiourea-based catalysts (e.g., derivatives in ), the sulfonamide moiety participates in hydrogen-bonding interactions with substrates, enabling chiral induction in Michael additions or Strecker syntheses. Computational studies (DFT) can model these interactions to optimize catalyst design .

Q. What experimental strategies resolve discrepancies in optical rotation data between synthetic batches?

Discrepancies (e.g., conflicting [α]D_D values) may arise from residual solvents, impurities, or competing diastereomers. Strategies include:

  • Purification : Repeated recrystallization or preparative HPLC.
  • Chiral derivatization : Forming diastereomeric salts with chiral acids (e.g., tartaric acid) for separation.
  • Advanced analytics : Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to correlate optical activity with absolute configuration .

Q. How can this compound serve as a precursor for air-sensitive chiral ligands?

The sulfonamide can be selectively deprotected under mild conditions (e.g., Mg/MeOH) to regenerate free amines for further functionalization. For example, reacting with phosphine-containing benzoyl chlorides yields bidentate P,N-ligands (see ). Handling requires inert atmospheres (N2 _2/Ar) and anhydrous solvents to prevent oxidation .

Q. What role does this compound play in resolving racemic mixtures via diastereomeric crystallization?

As a chiral resolving agent, it forms diastereomeric salts with racemic acids or alcohols. Differences in solubility (due to sulfonyl group polarity) allow selective crystallization. For example, resolving mandelic acid enantiomers via differential salt formation. Optimization involves screening solvent systems (e.g., ethanol/water) and stoichiometric ratios .

Methodological Considerations

  • Contradiction Analysis : Conflicting catalytic outcomes (e.g., enantioselectivity variations) may stem from competing non-covalent interactions (e.g., π-stacking vs. hydrogen bonding). Control experiments with structural analogs (e.g., replacing p-toluenesulfonyl with mesityl groups) can isolate contributing factors .
  • Air Sensitivity : Store under inert gas (N2 _2/Ar) at 2–8°C. Use Schlenk techniques for derivative synthesis to avoid moisture-induced degradation .

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